![molecular formula C21H16FN7O B1409031 (S)-2-(1-(9H-Purin-6-ylamino)ethyl)-5-fluoro-3-phenylquinazolin-4(3H)-one CAS No. 870281-17-7](/img/structure/B1409031.png)
(S)-2-(1-(9H-Purin-6-ylamino)ethyl)-5-fluoro-3-phenylquinazolin-4(3H)-one
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a quinazolinone core, a purine ring, and a phenyl ring. These functional groups could potentially interact with biological targets through a variety of non-covalent interactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the purine and phenyl groups could influence its solubility and stability .Scientific Research Applications
Antibacterial Activity
A series of compounds including variants of quinazolin-4(3H)-one, similar in structure to the specified chemical, demonstrated potent antibacterial activity. Particularly, specific compounds showed significant activity against Proteus vulgaris and Bacillus subtilis, highlighting their potential in antibacterial applications (Appani, Bhukya, & Gangarapu, 2016).
Antimicrobial and Anticancer Potential
Quinazolinone derivatives have been investigated for their antimicrobial properties against various bacterial and fungal strains. Additionally, some of these compounds showed promising anticancer activity, particularly against human colon cancer cell lines, indicating their potential in cancer treatment (Deep et al., 2013).
Dual Inhibitor for Cancer Treatment
A quinazolinone-based derivative was synthesized and evaluated as a dual inhibitor for VEGFR-2 and EGFR tyrosine kinases. It exhibited potent cytotoxic activity against various human cancer cell lines and showed potential as an effective anti-cancer agent (Riadi et al., 2021).
Potential in Imaging and Drug Development
Compounds structurally related to quinazolin-4(3H)-one were utilized in positron emission tomography (PET) studies, showcasing their potential in medical imaging and drug development. These studies were particularly focused on imaging translocator protein (TSPO) in the brain, demonstrating the utility of such compounds in neuroscientific research (Yui et al., 2010).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-fluoro-3-phenyl-2-[(1S)-1-(7H-purin-6-ylamino)ethyl]quinazolin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN7O/c1-12(27-19-17-18(24-10-23-17)25-11-26-19)20-28-15-9-5-8-14(22)16(15)21(30)29(20)13-6-3-2-4-7-13/h2-12H,1H3,(H2,23,24,25,26,27)/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVUBLIHUYSRSFE-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=C(C(=CC=C2)F)C(=O)N1C3=CC=CC=C3)NC4=NC=NC5=C4NC=N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=NC2=C(C(=CC=C2)F)C(=O)N1C3=CC=CC=C3)NC4=NC=NC5=C4NC=N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN7O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-(1-(9H-Purin-6-ylamino)ethyl)-5-fluoro-3-phenylquinazolin-4(3H)-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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